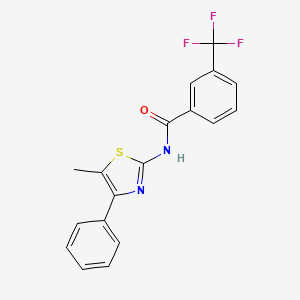
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as MT-119, is a small molecule that has been widely studied in recent years due to its potential therapeutic properties. While MT-119 has been shown to have a variety of biological activities, its exact mechanism of action and biochemical and physiological effects remain largely unknown.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In particular, it has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. Additionally, it has been studied for its potential to inhibit the growth of various types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Wirkmechanismus
The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is still not fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and tumor growth. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). Inhibition of these transcription factors has been shown to reduce inflammation and tumor growth as well.
Biochemical and Physiological Effects
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tumor growth in various types of cancer. Additionally, it has been shown to reduce oxidative stress and inhibit the growth of various types of bacteria. Finally, it has also been shown to have neuroprotective and cardioprotective effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments is that it is a small molecule, making it easy to synthesize and purify. Additionally, it has a wide range of potential therapeutic applications, making it a useful tool for studying various diseases. However, there are some limitations to using N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments. For example, its exact mechanism of action is still not fully understood, making it difficult to study in detail. Additionally, its effects on humans have not yet been studied, making it difficult to determine its potential therapeutic applications.
Zukünftige Richtungen
There are a number of potential future directions for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide research. First, further studies are needed to better understand its exact mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications in humans. Finally, further studies are needed to explore its potential to inhibit the growth of various types of bacteria.
Synthesemethoden
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can be synthesized through a variety of methods, including the reaction of 5-methyl-4-phenyl-1,3-thiazol-2-amine with trifluoromethylbenzoyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in a white crystalline solid. The product can then be purified by recrystallization or column chromatography, depending on the desired purity.
Eigenschaften
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-11-15(12-6-3-2-4-7-12)22-17(25-11)23-16(24)13-8-5-9-14(10-13)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKXLNBISJYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)
![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)
![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)
![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579756.png)
![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)
![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)
![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)